Cas no 102441-39-4 (2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine)
102441-39-4 structure
Product Name:2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine
Número CAS:102441-39-4
MF:C22H21ClN2
Megavatios:348.868544340134
MDL:MFCD03988751
CID:159095
PubChem ID:5019347
Update Time:2025-05-25
2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine Propiedades químicas y físicas
Nombre e identificación
-
- 2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine hydrochloride
- 1H-Indole-3-ethanamine,b,2-diphenyl-
- (2R)-2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanaminium
- (2S)-2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanaminium
- 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine
- EN300-05734
- 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanaminehydrochloride
- DTXSID90585573
- 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine;hydrochloride
- 2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
- 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine
- 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine hydrochloride
- 102441-39-4
- 1049762-74-4
- CS-0285736
- CEA44139
- 2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine
-
- MDL: MFCD03988751
- Renchi: 1S/C22H20N2.ClH/c23-15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)24-22(21)17-11-5-2-6-12-17;/h1-14,19,24H,15,23H2;1H
- Clave inchi: IGUKHNBKUNNETI-UHFFFAOYSA-N
- Sonrisas: Cl.N1C2C=CC=CC=2C(=C1C1C=CC=CC=1)C(C1C=CC=CC=1)CN
Atributos calculados
- Calidad precisa: 311.15497
- Masa isotópica única: 313.170474
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 0
- Recuento de átomos pesados: 24
- Cuenta de enlace giratorio: 4
- Complejidad: 383
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 43.4
Propiedades experimentales
- Punto de ebullición: 542.7°Cat760mmHg
- Punto de inflamación: 315.8°C
- índice de refracción: 1.675
- PSA: 38.91
- Logp: 6.42780
2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| TRC | B522460-10mg |
2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine |
102441-39-4 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B522460-50mg |
2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine |
102441-39-4 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B522460-100mg |
2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine |
102441-39-4 | 100mg |
$ 275.00 | 2022-06-07 | ||
| Chemenu | CM237453-1g |
2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine hydrochloride |
102441-39-4 | 95% | 1g |
$701 | 2023-02-03 | |
| Enamine | EN300-34174-0.05g |
2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine |
102441-39-4 | 97% | 0.05g |
$166.0 | 2023-09-03 | |
| Enamine | EN300-34174-0.1g |
2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine |
102441-39-4 | 97% | 0.1g |
$248.0 | 2023-09-03 | |
| Enamine | EN300-34174-0.25g |
2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine |
102441-39-4 | 97% | 0.25g |
$353.0 | 2023-09-03 | |
| Enamine | EN300-34174-0.5g |
2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine |
102441-39-4 | 97% | 0.5g |
$557.0 | 2023-09-03 | |
| Enamine | EN300-34174-1.0g |
2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine |
102441-39-4 | 97% | 1g |
$714.0 | 2023-06-08 | |
| Enamine | EN300-34174-2.5g |
2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine |
102441-39-4 | 97% | 2.5g |
$1399.0 | 2023-09-03 |
2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine Literatura relevante
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
102441-39-4 (2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine) Productos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Changzhou Guanjia Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Hebei Liye chemical Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Nantong Boya Environmental Protection Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote